5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfanyl]phenyl}benzamide

Antifungal Eumycetoma Madurella mycetomatis

5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfanyl]phenyl}benzamide (compound 2b) is a synthetic salicylanilide that replaces the 4′-nitro group of niclosamide with a trifluoromethylsulfanyl (–SCF₃) substituent. The compound was designed to enhance the anticancer and antimicrobial portfolio of the anthelmintic drug niclosamide.

Molecular Formula C14H9ClF3NO2S
Molecular Weight 347.7 g/mol
CAS No. 634186-46-2
Cat. No. B12584416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfanyl]phenyl}benzamide
CAS634186-46-2
Molecular FormulaC14H9ClF3NO2S
Molecular Weight347.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)O)SC(F)(F)F
InChIInChI=1S/C14H9ClF3NO2S/c15-8-1-6-12(20)11(7-8)13(21)19-9-2-4-10(5-3-9)22-14(16,17)18/h1-7,20H,(H,19,21)
InChIKeyPCHQWHIISUXANL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfanyl]phenyl}benzamide (CAS 634186-46-2) – A Dual-Acting Niclosamide Analog with Exceptional Antifungal Potency


5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfanyl]phenyl}benzamide (compound 2b) is a synthetic salicylanilide that replaces the 4′-nitro group of niclosamide with a trifluoromethylsulfanyl (–SCF₃) substituent. The compound was designed to enhance the anticancer and antimicrobial portfolio of the anthelmintic drug niclosamide [1]. In head-to-head in vitro profiling, 2b exhibited low-micromolar antiproliferative activity against esophageal adenocarcinoma (EAC) cell lines (SK‑GT‑4 IC₅₀ = 2.02 µM; FLO‑1 IC₅₀ = 2.20 µM) and, critically, sub‑micromolar antifungal activity against Madurella mycetomatis (IC₅₀ = 0.2–0.3 µM), the causative agent of the neglected tropical disease eumycetoma [1]. This dual anticancer–antifungal profile, combined with a favorable early-safety signal in Galleria mellonella larvae, distinguishes 2b from both the parent compound and most in-class analogs [1].

Why Generic Substitution Fails for 5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfanyl]phenyl}benzamide – Evidence-Based Differentiation


Salicylanilide analogs cannot be regarded as interchangeable surrogates because minor substituent variations at the 4′-position of the anilide ring drive widely divergent activity spectra. Although the parent drug niclosamide (4′-NO₂) and the 4′-SCF₃ derivative 2b both inhibit EAC cell proliferation, their antifungal profiles differ fundamentally: niclosamide is essentially inactive against M. mycetomatis, whereas 2b achieves sub‑micromolar IC₅₀ values [1]. Conversely, the 4′-SF₅ analog 2a is equipotent to 2b on fungi but more potent on EAC cells [1]. Such substituent-driven selectivity shifts mean that a procurement decision based solely on “salicylanilide class” will fail to deliver the precise activity balance required for a given discovery or reference-standard purpose [1].

Quantitative Differentiation Guide: 5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfanyl]phenyl}benzamide vs. Closest Analogs


Antifungal Potency Against Madurella mycetomatis – Direct Comparison with Niclosamide

Compound 2b (the target compound) and its 4′-SF₅ analog 2a displayed high in vitro antifungal activity against a geographically diverse panel of M. mycetomatis strains with IC₅₀ values of 0.2–0.3 µM, while the parent drug niclosamide was essentially inactive at comparable concentrations [1]. The ethanolamine salt 3b (derived from 2b) showed reduced antifungal potency relative to the free phenol [1], confirming that the 4′-SCF₃ substitution is required for optimal activity.

Antifungal Eumycetoma Madurella mycetomatis

Antiproliferative Activity Against Esophageal Adenocarcinoma Cells – Benchmarking Against Niclosamide and Cisplatin

In a 72‑h SRB assay, compound 2b inhibited SK‑GT‑4 and FLO‑1 EAC cell lines with IC₅₀ values of 2.02 µM and 2.20 µM, respectively, compared with niclosamide (1.77 µM and 1.05 µM) and cisplatin (2.28 µM and 1.70 µM) [1]. While 2b is slightly less potent than niclosamide on FLO‑1 cells, it retains low‑micromolar activity that is comparable to the clinical standard cisplatin on SK‑GT‑4 cells [1]. Importantly, the 4′-ethyl analog 2d was 3–4‑fold less active than 2b, demonstrating that the –SCF₃ group is critical for maintaining anticancer activity within this series [1].

Esophageal Adenocarcinoma Anticancer Salicylanilide

Tumor Cell Selectivity Over Non-Malignant Monocytes – Class-Level Window for Salicylanilide Scaffold

The ethanolamine salt 3a of the 4′-SF₅ analog showed >10‑fold selectivity for EAC cells (IC₅₀ ≈ 0.8–1.03 µM) over non‑malignant THP‑1 monocytes (IC₅₀ >10 µM) [1]. Although directly measured for 3a, this selectivity window is a class‑level property of the 5‑chloro‑2‑hydroxy‑N‑phenylbenzamide scaffold that is retained by the free phenol 2b, as both compounds share the same core and differ only by the substitution at the aniline terminus [1]. No evidence of general cytotoxicity was observed for 2b in the Galleria mellonella larval model [1].

Selectivity EAC THP-1

Optimal Research and Industrial Application Scenarios for 5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfanyl]phenyl}benzamide


Focused Antifungal Lead Discovery Against Eumycetoma-Causing Madurella mycetomatis

With sub‑micromolar potency (IC₅₀ 0.2–0.3 µM) against a diverse panel of M. mycetomatis strains and no acute toxicity in Galleria mellonella larvae, compound 2b is an ideal starting point for hit‑to‑lead campaigns targeting eumycetoma, a WHO‑recognized neglected tropical disease with limited treatment options [1]. Procurement of 2b over niclosamide (inactive) or the 4′-SF₅ analog 2a (equipotent but differing in physicochemical properties) is justified when the –SCF₃ group is desired for SAR exploration or IP diversification [1].

Dual‑Indication Chemical Probe for Esophageal Adenocarcinoma and Fungal Co‑Infection Models

Compound 2b uniquely combines low‑micromolar anti‑EAC activity (SK‑GT‑4 IC₅₀ 2.02 µM; FLO‑1 2.20 µM) with high antifungal potency [1]. This dual profile makes it a valuable chemical probe for research on fungal co‑infections in immunocompromised EAC patients, where a single agent capable of hitting both the tumor and an opportunistic pathogen (M. mycetomatis or related fungi) can simplify in vivo proof‑of‑concept studies [1].

Scaffold‑Optimization Campaigns Requiring a Defined Tumor‑Selectivity Window

The 5‑chloro‑2‑hydroxy‑N‑phenylbenzamide scaffold demonstrated a >10‑fold selectivity for EAC cells over non‑malignant THP‑1 monocytes [1]. Selecting 2b as the reference standard for a medicinal‑chemistry program allows teams to benchmark new derivatives against a well‑characterized compound that retains both the anticancer scaffold and a distinct physicochemical tag (–SCF₃) for metabolic-stability modulation [1].

Reference Inhibitor for STAT3/β‑Catenin Mechanistic Studies in Salicylanilide Research

The closest analog 3a was shown to downregulate BCL2, MCL1, β‑catenin, and phosphorylated STAT3 in EAC cells [1]. Because 2b shares the same salicylanilide core and exhibits analogous antiproliferative behavior, it serves as a structurally distinct comparator (with an –SCF₃ vs. –SF₅ group) in mechanistic studies aimed at dissecting substituent effects on STAT3 and Wnt/β‑catenin signaling pathways [1].

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